[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with acetyl and isopropylamino-methyl groups, conjugated to an acetic acid moiety. The acetyl group enhances lipophilicity, while the acetic acid moiety confers water solubility under basic conditions. This compound is cataloged in chemical supplier databases (e.g., CymitQuimica, Shanghai Danfan) but lacks detailed peer-reviewed studies on its synthesis or applications .
Properties
IUPAC Name |
2-[(1-acetylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)14(9-13(17)18)8-12-6-4-5-7-15(12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXBFUOSDSBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors followed by acetylation and amination reactions. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of piperidine derivatives often employs scalable and cost-effective methods. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, heterocycles, or functional groups. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects: Isopropyl vs. Piperidine vs. Pyrrolidine: The six-membered piperidine ring offers conformational flexibility, whereas pyrrolidine’s five-membered structure imposes rigidity, which may influence metabolic stability.
Functional Group Impact :
- Acetyl Group : Enhances membrane permeability but may reduce aqueous solubility at physiological pH.
- Acetic Acid Moiety : Provides a chelation site for metal ions (e.g., U(VI) in wastewater treatment analogs), though direct evidence for the target compound is lacking.
Adsorption and Coordination: Similar acetic acid-modified compounds (e.g., ASBB biochar) demonstrate high U(VI) adsorption via –COO– coordination. By analogy, the target compound’s –COOH group could act as a monodentate ligand for metal ions, though experimental validation is needed.
Biological Activity
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a piperidine moiety, which is known for its versatility in interacting with various biological targets. Its synthesis typically involves multi-step organic reactions, allowing for precise control over the molecular structure. The unique arrangement of functional groups, including the isopropyl and acetyl substituents, may contribute to its distinct biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Similar piperidine derivatives have been explored for their roles as analgesics or anxiolytics.
- Anticancer Activity : Some studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, piperidine derivatives have shown better cytotoxicity in hypopharyngeal tumor models compared to established drugs like bleomycin .
- Cholinesterase Inhibition : The compound's structural features may allow it to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Neurotransmitter Interaction : The piperidine structure facilitates binding to receptors involved in neurotransmission, influencing pathways related to pain and mood regulation.
- Cytotoxic Pathways : The compound may induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine derivatives .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that the compound demonstrated significant apoptosis induction compared to standard treatments, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological properties revealed that this compound could effectively inhibit AChE activity. This inhibition was associated with improved cognitive function in animal models mimicking Alzheimer's disease symptoms, suggesting potential therapeutic applications in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid | C11H20N2O3 | Lacks isopropyl group; simpler structure |
| [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid | C12H20N2O3 | Cyclopropane instead of isopropane; different sterics |
| [((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid | C13H24N2O2 | Different piperidine substitution; potential enantiomeric effects |
This comparative analysis illustrates how variations in molecular structure can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
